2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate
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Overview
Description
The compound contains several functional groups including a pyridine ring, a nitro group, and a carbamate group. The presence of these groups suggests that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through methods such as palladium-catalyzed coupling reactions .Molecular Structure Analysis
The compound’s structure is likely to be influenced by the presence of the pyridine ring, a planar, aromatic ring that can participate in pi stacking interactions. The trifluoromethyl groups attached to the pyridine ring could increase the compound’s lipophilicity, potentially influencing its behavior in biological systems .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, while the nitro group could increase its reactivity .Scientific Research Applications
Anticancer Research
2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]ethyl N-(4-nitrophenyl)carbamate has been studied for its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit significant cytotoxicity against cultured lymphoid leukemia L1210 cells and have shown anticancer activity in mouse models bearing lymphocytic leukemia P-388 (Temple et al., 1983), (Temple et al., 1991), (Temple et al., 1982).
Synthesis and Biochemical Research
Studies have also focused on the synthesis of this compound for various biochemical applications. For instance, a nine-step synthesis of [14C]flupirtine maleate labeled in the pyridine ring was developed, starting with the readily available and economical reagents, which is crucial for further biochemical and pharmacological studies (Choi et al., 1987).
Herbicide Research
This compound has also been mentioned in the context of herbicide research. It appears in a composite list of herbicides, indicating its potential use or study in the field of agricultural chemistry (Weed Science, 1985).
Molluscicidal Properties
Further, the compound's derivatives have been studied for their molluscicidal properties, which is relevant in controlling populations of snails that are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Anti-Asthma Agents
The compound has also been explored for its potential as an antiasthma agent. Studies have found that certain derivatives are active as mediator release inhibitors, indicating potential therapeutic applications in asthma management (Medwid et al., 1990).
Antibacterial Activity
Research has also been conducted on the antibacterial activity of derivatives of this compound. These studies are crucial for the development of new antibiotics or antibacterial agents (Prasad, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are often involved in the protection of crops from pests and have been incorporated into several pharmaceutical and veterinary products .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridine derivatives, which share a similar structure, have been used in various applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Trifluoromethylpyridine derivatives, which share a similar structure, have been used in various applications in the agrochemical and pharmaceutical industries, suggesting that they may have significant molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethyl N-(4-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F6N6O4/c24-17-9-13(22(26,27)28)11-33-19(17)32-5-6-36(20-18(25)10-14(12-34-20)23(29,30)31)7-8-41-21(38)35-15-1-3-16(4-2-15)37(39)40/h1-4,9-12H,5-8H2,(H,32,33)(H,35,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATIZYXKCJMHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F6N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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